

# 2,6-Dimethylphenylboronic acid chemical reactivity profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,6-Dimethylphenylboronic acid

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An In-depth Technical Guide on the Chemical Reactivity Profile of **2,6-Dimethylphenylboronic Acid**

## Introduction

**2,6-Dimethylphenylboronic acid** is an organic compound with the formula  $(\text{CH}_3)_2\text{C}_6\text{H}_3\text{B}(\text{OH})_2$ . It is a derivative of phenylboronic acid, featuring two methyl groups in the ortho positions relative to the boronic acid moiety. This substitution pattern introduces significant steric hindrance, which profoundly influences its chemical reactivity. While it participates in many of the characteristic reactions of boronic acids, the steric bulk necessitates modified and often more forcing reaction conditions compared to its unhindered counterparts. This guide provides a comprehensive overview of the chemical reactivity of **2,6-dimethylphenylboronic acid**, with a focus on its applications in cross-coupling reactions and other key transformations.

Chemical and Physical Properties:

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>11</sub> BO <sub>2</sub> [1]
Molecular Weight	149.98 g/mol [1][2]
CAS Number	100379-00-8[2]
Melting Point	105 °C (decomposes)[2]
Appearance	Solid

## Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex[3]. **2,6-Dimethylphenylboronic acid** is a viable substrate for these reactions, though its steric hindrance presents challenges to the catalytic cycle, particularly the transmetalation step.

The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl[3]. Overcoming the steric hindrance of **2,6-dimethylphenylboronic acid** often requires the use of highly active palladium catalysts, typically those employing bulky, electron-rich phosphine ligands, and elevated temperatures[4][5][6].

## Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of sterically hindered boronic acids with various aryl halides.

Aryl Halide	Boronic Acid	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
3,4,5-tribromo-2,6-dimethylpyridine	o-methoxyphenylboronic acid	Pd(dppf)Cl <sub>2</sub> (5)	-	Na <sub>2</sub> CO <sub>3</sub>	1,4-Dioxane/H <sub>2</sub> O	100	-	-
9-benzyl-6-chloropurine	Phenylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub> (2.5)	-	K <sub>2</sub> CO <sub>3</sub>	Toluene	100	-	66
Aryl Bromide	Lithium triisopropyl 2-pyridylboronate	Pd <sub>2</sub> (dba) <sub>3</sub> (1.5)	Tri(tert-butyl)phosphine	KF	1,4-Dioxane	110	-	High

Data adapted from studies on similar sterically hindered or challenging substrates to illustrate typical conditions.[7]

## Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with **2,6-dimethylphenylboronic acid**.

Materials:

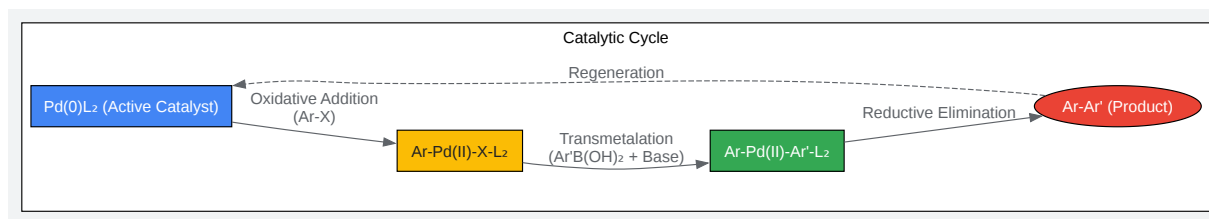
- **2,6-Dimethylphenylboronic acid** (1.2 eq)
- Aryl halide (1.0 eq)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%)

- Base (e.g.,  $K_2CO_3$ , 2.0 eq)
- Degassed solvent (e.g., Toluene, 1,4-Dioxane/Water mixture)
- Inert atmosphere (Nitrogen or Argon)
- Schlenk flask or equivalent reaction vessel
- Magnetic stirrer and heating mantle

#### Procedure:

- To a Schlenk flask, add the aryl halide (1.0 eq), **2,6-dimethylphenylboronic acid** (1.2 eq), base (2.0 eq), and palladium catalyst (2-5 mol%).
- Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.<sup>[4]</sup>
- Add the degassed solvent via syringe.<sup>[4]</sup>
- Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C) under the inert atmosphere.<sup>[4][7]</sup>
- Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).<sup>[4]</sup>
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.<sup>[4]</sup>

## Visualization of Suzuki-Miyaura Catalytic Cycle



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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

## Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms aryl-heteroatom bonds, specifically C-N and C-O bonds.[8] This reaction typically couples an aryl boronic acid with an amine or an alcohol.[8][9] Unlike the palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam coupling can often be performed at room temperature and open to the air, making it an attractive synthetic method.[8][9]

For sterically hindered substrates like **2,6-dimethylphenylboronic acid**, the reaction may require optimization of the copper source, ligand, and base to achieve good yields. The mechanism is believed to involve a Cu(III) intermediate, which undergoes reductive elimination to form the product.[8]

## Experimental Protocol: General Chan-Lam N-Arylation

Materials:

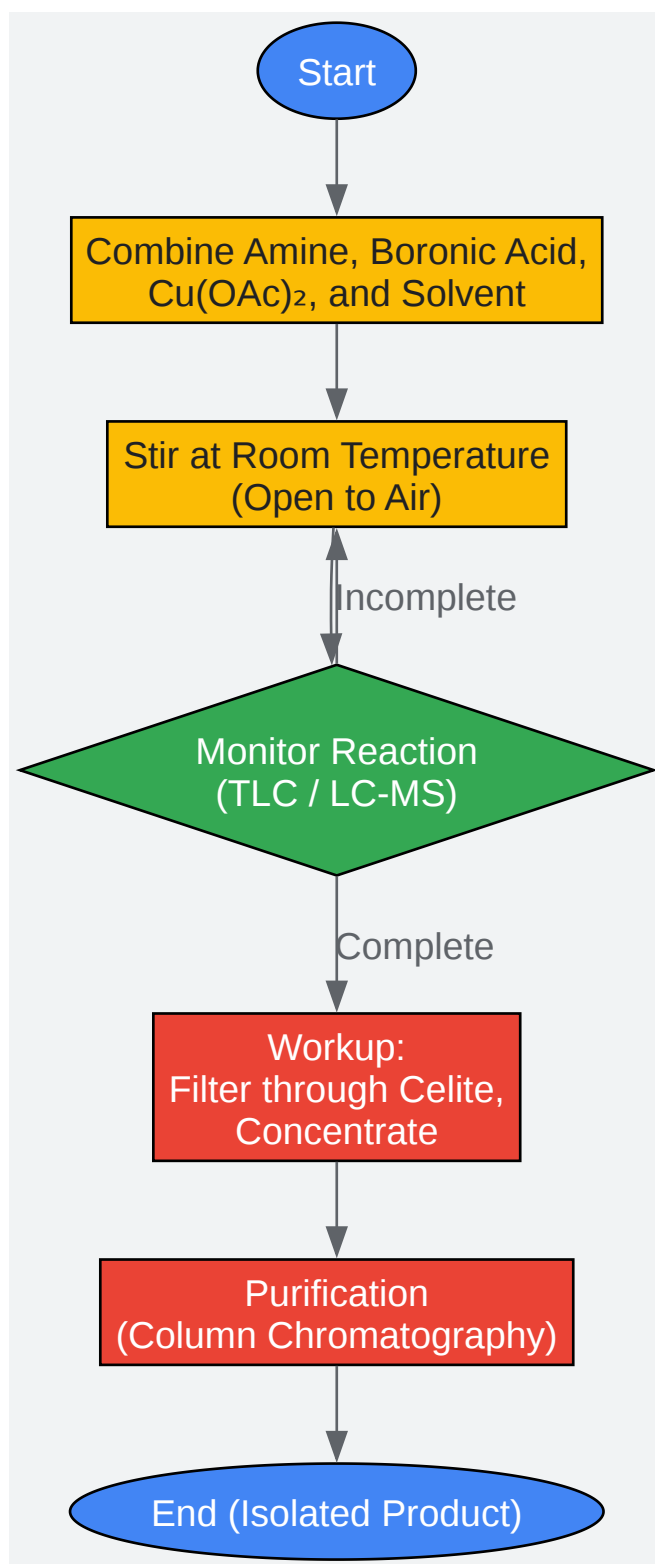
- **2,6-Dimethylphenylboronic acid** (1.5 eq)
- Amine or other N-H containing compound (1.0 eq)
- Copper(II) acetate (Cu(OAc)<sub>2</sub>, 10 mol%)

- Pyridine (2.0 eq)
- Solvent (e.g., Dichloromethane, DCM)
- Molecular sieves (optional, for anhydrous conditions)

Procedure:

- To a reaction flask, add the amine (1.0 eq), **2,6-dimethylphenylboronic acid** (1.5 eq), and copper(II) acetate (10 mol%).
- Add the solvent (DCM) and then pyridine (2.0 eq).
- Stir the reaction mixture vigorously at room temperature, open to the air.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.
- Wash the celite pad with the solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography to yield the N-arylated product.

## Visualization of a Chan-Lam Experimental Workflow



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Caption: A typical experimental workflow for Chan-Lam coupling.

## Oxidation

Boronic acids can be oxidized to the corresponding phenols. A common and effective method for this transformation is the use of an oxidizing agent such as hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) in the presence of a base. For **2,6-dimethylphenylboronic acid**, this reaction yields 2,6-dimethylphenol. The steric hindrance of the ortho-methyl groups does not typically prevent this reaction, although reaction times may be longer compared to unhindered boronic acids.

### Quantitative Data for Oxidation

Boronic Acid	Oxidizing Agent	Base	Solvent	Temp (°C)	Yield (%)
2,6-Dimethylphenylboronic acid	$\text{H}_2\text{O}_2$	NaOH	THF/ $\text{H}_2\text{O}$	Room Temp	High
Arylboronic acids	Oxone®	$\text{NaHCO}_3$	Acetone/ $\text{H}_2\text{O}$	Room Temp	Good to Excellent

Data is representative of general boronic acid oxidation reactions.

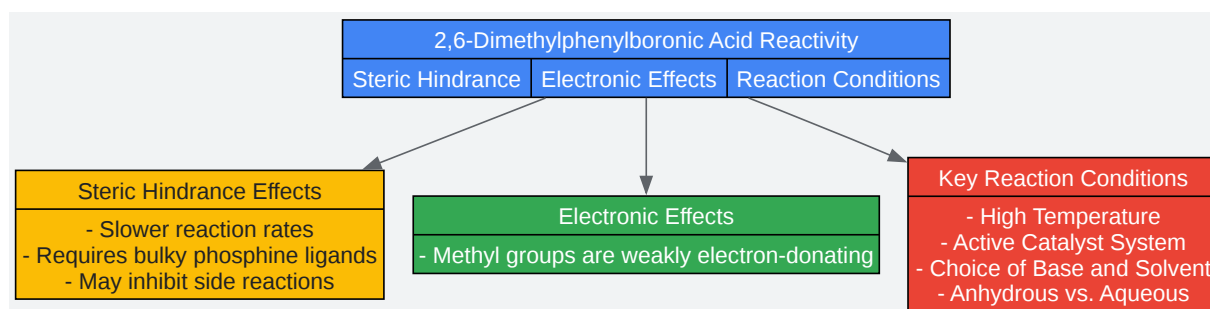
## Other Reactions and Considerations

### Protodeboronation

Protodeboronation is a common side reaction in processes involving boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.<sup>[10]</sup> This process is often promoted by aqueous basic or acidic conditions and can be exacerbated at higher temperatures.<sup>[10][11]</sup> For sterically hindered and electron-deficient arylboronic acids, the propensity for protodeboronation can be significant, leading to reduced yields in desired coupling reactions.<sup>[12][13]</sup> Careful control of reaction pH, temperature, and reaction time is crucial to minimize this undesired pathway.

## Visualization of Factors Affecting Reactivity





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Caption: Key factors influencing the reactivity of **2,6-dimethylphenylboronic acid**.

## Conclusion

**2,6-Dimethylphenylboronic acid** is a valuable reagent in organic synthesis, particularly for the construction of sterically hindered biaryl systems and other complex molecules. Its reactivity is dominated by the steric influence of the two ortho-methyl groups, which necessitates the use of carefully optimized reaction conditions, including highly active catalysts and elevated temperatures, to achieve high yields in cross-coupling reactions. Understanding its propensity for side reactions like protodeboronation is critical for the successful application of this versatile building block in research and development.

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Address: 3281 E Guasti Rd

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